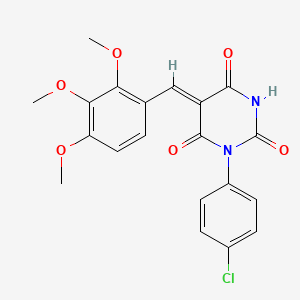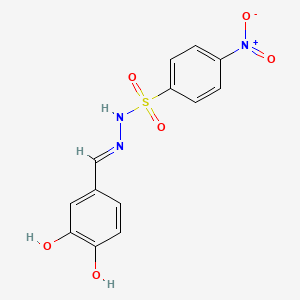![molecular formula C20H21N3OS B6075847 5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DABO and is a thiazolone derivative. The unique chemical structure of DABO has made it an interesting compound for scientific research.
作用機序
DABO inhibits the activity of reverse transcriptase by binding to the enzyme's active site. This binding prevents the enzyme from performing its normal function, which is the conversion of viral RNA into DNA. This inhibition leads to the prevention of viral replication and the subsequent spread of the virus. DABO induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway leads to the activation of caspases, which are proteases that cleave cellular proteins, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
DABO has been found to have a low toxicity profile in vitro and in vivo. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. DABO has been found to have a high selectivity index, which is a measure of its potency against the virus compared to its toxicity to host cells. This selectivity index makes DABO a promising candidate for the development of antiviral drugs.
実験室実験の利点と制限
DABO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. DABO has a high purity, which makes it suitable for various biochemical and physiological studies. However, DABO has some limitations for lab experiments. It is a highly reactive compound, which means that it can easily undergo degradation or oxidation. DABO is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for the study of DABO. One potential direction is the development of DABO-based antiviral drugs. DABO has shown promising results in the inhibition of HIV-1 and other viral infections. Another potential direction is the development of DABO-based anticancer agents. DABO has shown promising results in the induction of apoptosis in cancer cells. Further studies are needed to determine the efficacy of DABO in the treatment of different types of cancer. Another potential direction is the study of the mechanism of action of DABO. Further studies are needed to determine the exact mechanism by which DABO inhibits reverse transcriptase and induces apoptosis in cancer cells.
合成法
DABO can be synthesized by the reaction of 2-[(2-ethylphenyl)amino]-4-(dimethylamino)benzaldehyde with thiourea in the presence of acetic acid. The reaction yields 5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
DABO has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of HIV-1 and other viral infections. DABO has been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. This inhibition leads to the prevention of viral replication and the subsequent spread of the virus. DABO has also been studied for its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells, leading to their death. DABO has also been studied for its potential use as an antibacterial and antifungal agent.
特性
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-4-15-7-5-6-8-17(15)21-20-22-19(24)18(25-20)13-14-9-11-16(12-10-14)23(2)3/h5-13H,4H2,1-3H3,(H,21,22,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTQJOBJJIRHGG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![2-cycloheptyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6075786.png)

![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6075818.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-phenoxypropanamide](/img/structure/B6075824.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol](/img/structure/B6075838.png)
![methyl (2-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate](/img/structure/B6075844.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)